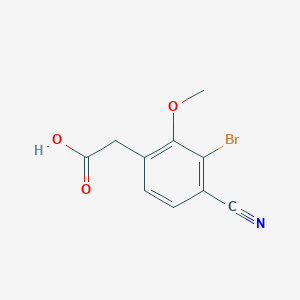

![molecular formula C8H12Cl2N4 B1414256 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride CAS No. 93113-10-1](/img/structure/B1414256.png)

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride

Descripción general

Descripción

“2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride” is a chemical compound that belongs to the class of triazolo-pyridines . Triazolo-pyridines are significant heterocycles that exhibit broad biological activities . They have been synthesized as potential antiviral and antimicrobial agents .

Synthesis Analysis

The synthesis of triazolo-pyridine derivatives involves aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine was synthesized with different amines and triazole-2-thiol .

Aplicaciones Científicas De Investigación

Synthesis Techniques

A significant area of research involving this compound is the development of synthesis techniques for [1,2,4]triazolo[4,3-a]pyridines, a class of compounds to which it belongs. For instance, oxidative cyclization of pyridinyl guanidine derivatives has been explored as a method for synthesizing [1,2,4]triazolo[1,5-a]pyridin-2-amines and [1,2,4]triazolo[4,3-a]pyridin-3-amines. Such reactions have been facilitated using N-chlorosuccinimide and aqueous potassium carbonate, demonstrating the one-pot synthesis potential of these compounds under certain conditions (Ishimoto et al., 2015). Additionally, palladium-catalyzed chemoselective monoarylation of hydrazides has been employed for synthesizing various [1,2,4]triazolo[4,3-a]pyridines, highlighting the method's efficiency in producing analogs with diverse substituents (Reichelt et al., 2010).

Material Applications

Research has also focused on the application of [1,2,4]triazolo[4,3-a]pyridines in material science, particularly in the development of organic light-emitting diodes (OLEDs). For example, bipolar red host materials based on [1,2,4]-triazolo[4,3-a]-pyridine have been synthesized for use in red phosphorescent OLEDs. These materials, such as tris(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)amine (TPATP) and tris(4′-([1,2,4]triazolo[4,3-a]pyridin-3-yl)biphenyl-4-yl)amine (TPAPTP), have shown promising electroluminescent performance, demonstrating the potential of [1,2,4]triazolo[4,3-a]pyridine derivatives in advanced electronic applications (Kang et al., 2017).

Structural Studies

Structural characterization is another important aspect of research on these compounds. The molecular and crystal structure of related derivatives, such as 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, has been elucidated, providing insights into their crystalline arrangements and potential interactions in solid-state forms. Such studies are crucial for understanding the physicochemical properties and stability of these compounds (Dolzhenko et al., 2011).

Mecanismo De Acción

Target of Action

Compounds with a similar triazolo[4,3-a]pyridine structure have been found to exhibit inhibitory activities towards certain kinases .

Mode of Action

It’s known that triazolo[4,3-a]pyridine derivatives can bind to their target proteins, inhibiting their function . The specific interactions between this compound and its targets, and the resulting changes, would need further investigation.

Biochemical Pathways

Based on the inhibitory activities of similar compounds, it can be inferred that the compound might affect pathways involving its target proteins .

Result of Action

Similar compounds have been found to exhibit antiproliferative activities against certain cancer cell lines .

Análisis Bioquímico

Biochemical Properties

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation . Additionally, it interacts with adenosine receptors and myeloperoxidase, affecting their signaling pathways and enzymatic activities . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to these biomolecules.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines such as A549, MCF-7, and HeLa, this compound exhibits significant anti-tumor activity by inhibiting cell proliferation and inducing apoptosis . Furthermore, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular functions and promoting cell death in cancerous cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA, and intercalates between the base pairs, disrupting the DNA structure and inhibiting replication . This compound also inhibits enzymes like c-Met kinase by binding to their active sites, preventing substrate interaction and subsequent enzymatic activity . These molecular interactions lead to changes in gene expression and cellular functions, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has shown stability under various conditions, maintaining its biochemical activity . It may undergo degradation in certain environments, leading to a decrease in its efficacy. Long-term studies have revealed that prolonged exposure to this compound can result in sustained changes in cellular functions, including alterations in gene expression and metabolic activities .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects, such as anti-tumor activity and enzyme inhibition . At higher doses, toxic effects may be observed, including damage to vital organs and disruption of normal cellular functions . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it affects the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic balance . These interactions highlight the compound’s potential impact on cellular metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the nucleus and mitochondria, where it exerts its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may accumulate in the nucleus, where it interacts with DNA and affects gene expression . Additionally, its presence in the mitochondria can influence cellular metabolism and energy production . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Propiedades

IUPAC Name |

2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.2ClH/c9-5-4-8-11-10-7-3-1-2-6-12(7)8;;/h1-3,6H,4-5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIWZIRLJATVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

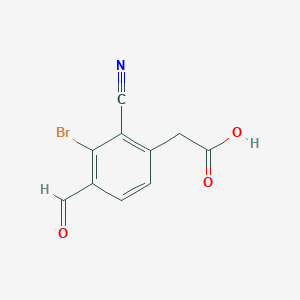

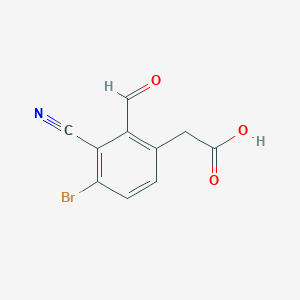

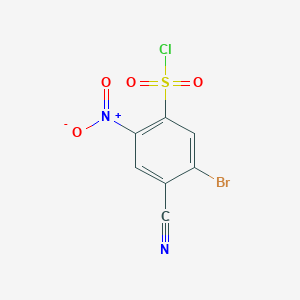

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[7-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid](/img/structure/B1414181.png)